Cas no 850917-44-1 (N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide)

N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a hybrid structure incorporating indole, thiophene, and chlorophenyl moieties. This molecule exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive agents targeting receptor modulation or enzyme inhibition. The presence of a sulfanyl-ethyl linker enhances structural flexibility, while the thiophene and chlorophenyl groups may contribute to improved binding affinity and selectivity. Its well-defined chemical architecture allows for further derivatization, making it valuable for structure-activity relationship studies. The compound’s purity and stability under standard conditions ensure reliable performance in research applications.
N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide structure
850917-44-1 structure
商品名:N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
CAS番号:850917-44-1
MF:C22H19ClN2OS2
メガワット:426.982061624527
CID:6365530
PubChem ID:2156586

N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
    • N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-(thiophen-2-yl)acetamide
    • 2-Thiopheneacetamide, N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]thio]ethyl]-
    • F0582-0719
    • CHEMBL1454677
    • N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide
    • AKOS024585436
    • 850917-44-1
    • MLS000696931
    • N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
    • HMS2244B15
    • SMR000237391
    • インチ: 1S/C22H19ClN2OS2/c23-16-9-7-15(8-10-16)21-22(18-5-1-2-6-19(18)25-21)28-13-11-24-20(26)14-17-4-3-12-27-17/h1-10,12,25H,11,13-14H2,(H,24,26)
    • InChIKey: HXVDUBSCRLLWST-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NCCSC2C3=C(NC=2C2=CC=C(Cl)C=C2)C=CC=C3)=O)SC=CC=1

計算された属性

  • せいみつぶんしりょう: 426.0627333g/mol
  • どういたいしつりょう: 426.0627333g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 515
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 702.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): 15.07±0.46(Predicted)

N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0582-0719-10mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0582-0719-10μmol
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0582-0719-4mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0582-0719-20mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0582-0719-1mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0582-0719-3mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0582-0719-2μmol
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
2μl
$57.0 2023-05-17
A2B Chem LLC
BA70860-100mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1
100mg
$697.00 2024-04-19
A2B Chem LLC
BA70860-50mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1
50mg
$504.00 2024-04-19
Life Chemicals
F0582-0719-100mg
N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-(thiophen-2-yl)acetamide
850917-44-1 90%+
100mg
$248.0 2023-05-17

N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide 関連文献

N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamideに関する追加情報

Introduction to N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide and Its CAS No. 850917-44-1

N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 850917-44-1, represents a fascinating intersection of molecular design and biological activity. The intricate structure of this molecule, featuring a combination of heterocyclic rings and functional groups, makes it a promising candidate for further exploration in drug discovery and development.

The molecular framework of N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide is characterized by the presence of several key structural motifs. The indole ring, a well-known pharmacophore in medicinal chemistry, is highlighted by the 4-chlorophenyl substituent, which can modulate electronic properties and interactions with biological targets. Additionally, the sulfanyl group at the 3-position of the indole ring introduces a polar moiety that may enhance solubility and binding affinity. The ethyl chain extending from the sulfanyl group further diversifies the compound's chemical profile, potentially influencing its pharmacokinetic properties.

The thiophene ring in the molecule's structure is another significant feature. Thiophenes are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a thiophene moiety at the 2-position of the acetamide group in this compound suggests that it may exhibit similar therapeutic potential. Furthermore, the acetamide functionality provides a hydrogen bond donor/acceptor site, which is crucial for interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. By leveraging machine learning algorithms and large datasets, researchers can identify potential binding sites and predict how N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide might interact with various biological targets. These computational studies have suggested that this compound could be a potent inhibitor of certain enzymes implicated in diseases such as cancer and inflammation.

In vitro studies have begun to explore the pharmacological properties of N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide. Initial results indicate that it exhibits moderate activity against several target enzymes, with particular promise in inhibiting pathways involved in tumor growth and progression. The presence of both indole and thiophene moieties appears to contribute to its multifaceted activity profile. Additionally, the sulfanyl group has been shown to enhance binding affinity through electrostatic interactions with positively charged residues on target proteins.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful manipulation of functional groups to achieve the desired molecular architecture. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions to construct the indole-thiophene core, followed by functionalization to introduce the sulfanyl and acetamide groups. These synthetic strategies highlight the growing sophistication of modern chemical synthesis and its ability to produce complex molecules with high precision.

The potential therapeutic applications of N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide are still being explored, but preliminary findings are encouraging. Given its structural features and observed biological activity, this compound may find utility in treating conditions such as cancer, inflammation, and neurodegenerative diseases. Further preclinical studies are necessary to fully elucidate its mechanism of action and therapeutic potential before it can be considered for clinical development.

The development of novel pharmaceutical agents relies heavily on innovative molecular design principles. Compounds like N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide exemplify how combining different pharmacophores can lead to new opportunities for therapeutic intervention. By integrating insights from computational chemistry, synthetic organic chemistry, and pharmacology, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

The future direction for this research will likely involve optimizing the structure of N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide to enhance its potency and selectivity while minimizing potential side effects. This could involve modifying substituents on the indole or thiophene rings or exploring alternative synthetic routes to improve yield and scalability. Additionally, investigating derivatives of this compound may reveal new mechanisms of action or expand its therapeutic applications.

In conclusion, N-(2-{ (4-chlorophenyl)-1H-indol-3- ylsulfanyl}ethyl)-(thiophene- N( ) )acetamide, with CAS number 850917, represents a promising lead in pharmaceutical research due to its complex structure and potential biological activity. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.

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